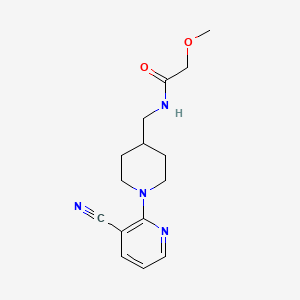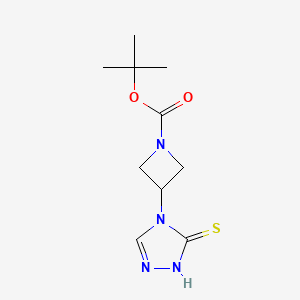![molecular formula C21H22N6O2 B2670122 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836634-45-8](/img/structure/B2670122.png)
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a quinoxaline derivative. Quinoxaline is a heterocyclic compound that contains a ring structure made up of four carbon atoms and two nitrogen atoms. The compound also contains an amide functional group (-CONH2), which is a combination of a carbonyl group (C=O) and an amine group (NH2). The presence of the furan ring and the amide group can significantly affect the compound’s chemical and physical properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group and the furan ring. The amide group can participate in a variety of reactions, including hydrolysis and reduction. The furan ring, being an aromatic ether, is relatively stable but can undergo reactions such as electrophilic aromatic substitution .Applications De Recherche Scientifique
Synthesis and Properties
One area of research involving compounds similar to (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is the synthesis and study of their properties. For example, N-(Quinolin-6-yl)furan-2-carboxamide and its derivatives have been synthesized and subjected to various reactions, including electrophilic substitution and nucleophilic substitution, to explore their chemical properties (El’chaninov & Aleksandrov, 2017), (Aleksandrov, El’chaninov, & Zablotskii, 2019).
Reactions with Hydrazine Hydrate and o-Phenylenediamine
Reactions involving pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine have been studied, leading to the synthesis of pyrazole-3-carboxamide derivatives, pyrrol-2-ones, and quinoxaline-2-one derivatives (Sarıpınar, Karatas, & Ilhan, 2007).
Synthesis for Potential Biological Applications
Compounds like N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, structurally related to the compound , have been synthesized for potential biological applications. These compounds can form coordinate bonds with metal ions and are explored for targeted delivery of nitric oxide to biological sites such as tumors (Yang et al., 2017).
Novel Colored Maillard Reaction Products
Research on colored compounds formed by Maillard-type reactions from furan-2-carboxaldehyde and amino acids has been conducted. These studies help in understanding the chemical structure of novel colored Maillard reaction products, which can have various applications (Hofmann, 1998).
Antitumor Activities
The antitumor activities of compounds derived from 2-aminoprop-1-ene-1,1,3-tricarbonitrile and 2-acetyl-furan have been evaluated against various cancer cell lines, indicating potential applications in cancer treatment (Mohareb, Fleita, & Sakka, 2011).
Development of Novel Heterocycles
The synthesis of novel heterocycles like furo[3,2-b]thiazine 1,1-dioxides and pyrrolo[2′,3′:5,6]-[1,4]thiazino[3,2-b]quinoline 4,4-dioxides from furan derivatives showcases the exploration of new chemical structures for various potential applications (Stephens & Sowell, 1997).
Propriétés
IUPAC Name |
2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-2-3-6-11-23-21(28)17-18-20(26-16-10-5-4-9-15(16)25-18)27(19(17)22)24-13-14-8-7-12-29-14/h4-5,7-10,12-13H,2-3,6,11,22H2,1H3,(H,23,28)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODHFNHKERORJI-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2670040.png)
![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2670042.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670044.png)
![6-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2670046.png)
![ethyl 3-[8-({4-methyl-5-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)octanamido]benzoate](/img/structure/B2670050.png)
![[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2670051.png)
![3-Cyclopropyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2670053.png)
![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2670054.png)


![2-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2670059.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2670062.png)